molecular formula C15H17N3O5S2 B2587488 1-(3-((3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)sulfonyl)phenyl)ethanone CAS No. 2319787-34-1

1-(3-((3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)sulfonyl)phenyl)ethanone

Cat. No. B2587488
CAS RN: 2319787-34-1
M. Wt: 383.44
InChI Key: RHZCXGHBUFHOSC-UHFFFAOYSA-N
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Description

The compound “1-(3-((3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)sulfonyl)phenyl)ethanone” is a complex organic molecule. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is a key component in the development of new drugs .


Molecular Structure Analysis

The molecular structure of this compound is complex, with an imidazole ring attached to a sulfonyl group, which is further attached to an azetidine ring, another sulfonyl group, and a phenyl ring . The imidazole ring shows two equivalent tautomeric forms due to the presence of a positive charge on either of the two nitrogen atoms .

Future Directions

The future directions for research on this compound and similar imidazole derivatives could involve exploring their potential for drug development, given the broad range of biological activities exhibited by imidazole derivatives . Further studies could also focus on optimizing the synthesis process and investigating the specific mechanisms of action of these compounds.

properties

IUPAC Name

1-[3-[3-(1-methylimidazol-2-yl)sulfonylazetidin-1-yl]sulfonylphenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O5S2/c1-11(19)12-4-3-5-13(8-12)25(22,23)18-9-14(10-18)24(20,21)15-16-6-7-17(15)2/h3-8,14H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHZCXGHBUFHOSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CC(C2)S(=O)(=O)C3=NC=CN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-((3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)sulfonyl)phenyl)ethanone

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